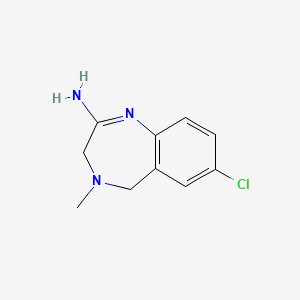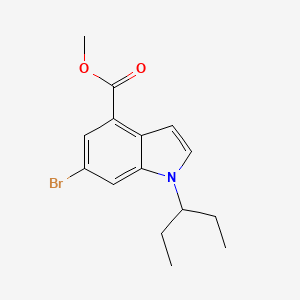
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid is a steroid acid that is structurally characterized by the presence of hydroxy groups at the 3beta, 7alpha, and 12alpha positions on a 5beta-cholestan-26-oic acid backbone . This compound is a bile acid derivative and plays a significant role in various biological processes, particularly in the metabolism of cholesterol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid typically involves the hydroxylation of 5beta-cholestan-26-oic acid at the 3beta, 7alpha, and 12alpha positions. One common method involves the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as bovine or porcine bile. The process includes hydrolysis, crystallization, and purification steps to isolate the desired compound . The use of ethanol and ethyl acetate in the crystallization and separation processes is common .
Analyse Des Réactions Chimiques
Types of Reactions
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxy groups to other functional groups.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: It plays a role in studying cholesterol metabolism and bile acid pathways.
Medicine: Research into its potential therapeutic effects in treating liver diseases and cholesterol-related disorders is ongoing.
Industry: It is used in the production of emulsifiers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid: Another bile acid derivative with similar hydroxylation patterns but different stereochemistry.
3alpha,7alpha,12alpha-Trihydroxy-5beta-23E-cholestan-26-oic acid: A compound with an additional double bond in the side chain.
Uniqueness
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid is unique due to its specific hydroxylation pattern and its role in cholesterol metabolism. Its distinct structure allows it to interact with specific enzymes and receptors, making it a valuable compound in both research and industrial applications .
Propriétés
| 78608-74-9 | |
Formule moléculaire |
C27H46O5 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
(6R)-2-methyl-6-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Clé InChI |
CNWPIIOQKZNXBB-XTZASNGSSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)

![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)



![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)

![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)


![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
